molecular formula C27H25FN2O4S B2530675 1-benzyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892774-57-1

1-benzyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2530675
CAS No.: 892774-57-1
M. Wt: 492.57
InChI Key: BNMRCDBARYQKIT-UHFFFAOYSA-N
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Description

1-benzyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C27H25FN2O4S and its molecular weight is 492.57. The purity is usually 95%.
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Biological Activity

The compound 1-benzyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one (hereafter referred to as Compound A ) is a synthetic derivative within the quinoline class, notable for its diverse biological activities. The structural features of Compound A, including the presence of a fluorine atom and a methoxybenzenesulfonyl group, suggest potential interactions with various biological targets.

Chemical Structure

The chemical structure of Compound A can be represented as follows:

C22H24FN2O3S\text{C}_{22}\text{H}_{24}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

Compound A exhibits multiple mechanisms of action that contribute to its biological activity:

  • Alpha-1A Adrenergic Agonism : Similar compounds have been shown to act as alpha-1A adrenergic agonists, which are useful in treating conditions such as hypertension and urinary retention .
  • Acetylcholinesterase Inhibition : Some derivatives have demonstrated the ability to inhibit human acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
  • Cyclic AMP Phosphodiesterase Inhibition : The compound may also inhibit cyclic AMP phosphodiesterase, which plays a role in various inflammatory and autoimmune diseases .

Biological Activity Data

The following table summarizes key biological activities associated with Compound A and related derivatives:

Activity TypeDescriptionReference
Alpha-1A AgonismModulates adrenergic signaling pathways
Acetylcholinesterase InhibitionPotential therapeutic for Alzheimer's disease
Cyclic AMP Phosphodiesterase InhibitionAnti-inflammatory properties
Matrix Metalloproteinases InhibitionMay aid in tissue preservation during inflammatory responses

Case Studies

Several studies have explored the biological effects of compounds structurally similar to Compound A. Below are notable findings:

  • Study on Acetylcholinesterase Inhibition :
    • Researchers conducted molecular docking studies that highlighted the binding affinity of piperazine derivatives to acetylcholinesterase, indicating that modifications similar to those in Compound A could enhance inhibitory activity against this enzyme .
  • Anti-inflammatory Effects :
    • A study demonstrated that compounds inhibiting cyclic AMP phosphodiesterase showed significant reductions in inflammatory markers in animal models, suggesting that Compound A could be beneficial in treating inflammatory diseases .
  • Adrenergic Activity :
    • Clinical trials indicated that alpha-1A agonists improved urinary flow rates in patients with benign prostatic hyperplasia (BPH), pointing towards the therapeutic potential of similar compounds like Compound A .

Properties

IUPAC Name

1-benzyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O4S/c1-34-20-9-11-21(12-10-20)35(32,33)26-18-30(17-19-7-3-2-4-8-19)24-16-25(29-13-5-6-14-29)23(28)15-22(24)27(26)31/h2-4,7-12,15-16,18H,5-6,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMRCDBARYQKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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